molecular formula C10H17N3O2S2 B11843199 5-(Azepan-1-ylsulfonyl)-4-methylthiazol-2-amine

5-(Azepan-1-ylsulfonyl)-4-methylthiazol-2-amine

Katalognummer: B11843199
Molekulargewicht: 275.4 g/mol
InChI-Schlüssel: XXIXQUUBDBIIIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Azepan-1-ylsulfonyl)-4-methylthiazol-2-amine is a compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and an azepane ring, which is a seven-membered nitrogen-containing ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azepan-1-ylsulfonyl)-4-methylthiazol-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Introduction of the Azepane Ring: The azepane ring can be introduced through nucleophilic substitution reactions. For example, azepane can be reacted with sulfonyl chlorides to form the azepan-1-ylsulfonyl group.

    Final Assembly: The final step involves coupling the thiazole ring with the azepan-1-ylsulfonyl group under appropriate conditions, such as using a base like triethylamine in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Azepan-1-ylsulfonyl)-4-methylthiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, bases like sodium hydroxide, solvents like dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Amino derivatives, thiol derivatives.

Wirkmechanismus

The mechanism of action of 5-(Azepan-1-ylsulfonyl)-4-methylthiazol-2-amine involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their growth inhibition . Additionally, the thiazole ring may interact with other biological targets, contributing to its overall biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(Azepan-1-ylsulfonyl)-4-methylthiazol-2-amine is unique due to the combination of the thiazole and azepane rings, which confer distinct chemical and biological properties. The presence of the thiazole ring enhances its potential interactions with biological targets, making it a valuable compound for medicinal chemistry and biological research .

Eigenschaften

Molekularformel

C10H17N3O2S2

Molekulargewicht

275.4 g/mol

IUPAC-Name

5-(azepan-1-ylsulfonyl)-4-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C10H17N3O2S2/c1-8-9(16-10(11)12-8)17(14,15)13-6-4-2-3-5-7-13/h2-7H2,1H3,(H2,11,12)

InChI-Schlüssel

XXIXQUUBDBIIIS-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(SC(=N1)N)S(=O)(=O)N2CCCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.